

# An In-depth Technical Guide to the Discovery and Development of BMS-986238

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## Compound of Interest

Compound Name: BMS-986238

Cat. No.: B15610436

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This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of **BMS-986238**, a second-generation macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1).

## Executive Summary

**BMS-986238** is an investigational, orally bioavailable, macrocyclic peptide developed by Bristol Myers Squibb in collaboration with PeptiDream that potently inhibits the PD-1/PD-L1 immune checkpoint pathway.[1][2] It represents a significant advancement over first-generation peptide inhibitors by incorporating a novel design strategy to extend its plasma half-life, thereby improving its pharmacokinetic profile.[1][3] **BMS-986238** is currently being evaluated for the treatment of various cancers. While much of the detailed clinical data remains proprietary, this guide synthesizes the available public information to provide a thorough understanding of its development.

## Discovery and Optimization

The development of **BMS-986238** arose from the need to overcome the pharmacokinetic limitations of earlier macrocyclic peptide PD-L1 inhibitors, such as BMS-986189.[3] While the first-generation compounds demonstrated potent in vitro activity, they were subject to rapid clearance in clinical settings, resulting in a short half-life that limited their therapeutic efficacy and necessitated frequent dosing.[1][4]

The key innovation in the design of **BMS-986238** was the incorporation of a human serum albumin (HSA) binding motif.<sup>[1][4]</sup> This was achieved by attaching a C18 fatty di-acid chain to the macrocyclic peptide core via a polyethylene glycol (PEG) linker.<sup>[5]</sup> This modification allows **BMS-986238** to reversibly bind to circulating albumin, a long-lived plasma protein, which significantly extends the drug's half-life and systemic exposure.<sup>[1][4]</sup> This strategy has been successfully employed in other peptide therapeutics to improve their pharmacokinetic properties.<sup>[5]</sup>

## Data Presentation

The following tables summarize the available quantitative data for **BMS-986238**. It is important to note that detailed clinical data is not yet publicly available.

Table 1: In Vitro and Preclinical Data

Parameter	Value/Description	Species/System	Source(s)
Target	Programmed Death-Ligand 1 (PD-L1)	Human	<sup>[3][5]</sup>
Binding Affinity (Kd)	Low picomolar affinity	In vitro	<sup>[3]</sup>
Mechanism of Action	Blocks the interaction between PD-1 and PD-L1	In vitro	<sup>[1][4]</sup>
Half-life (t1/2)	> 19 hours	Rat, Cynomolgus Monkey	<sup>[3][5]</sup>
Oral Bioavailability	Promising oral bioavailability demonstrated in preclinical studies	Preclinical	<sup>[3][5]</sup>

Table 2: Clinical Trial Information

Parameter	Description
Phase 1 Clinical Trial (Healthy Volunteers)	ISRCTN17572332: A study to assess the safety, tolerability, and pharmacokinetics of single oral and intravenous doses of BMS-986238. This study was terminated early due to internal development decisions unrelated to safety concerns.[6]
Phase 1 Clinical Trial (Cancer Patients)	NCT0668458: A study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of BMS-986238. This trial was recently completed.[5]
Clinical Efficacy and Safety Data	Detailed results from the Phase 1 clinical trials are not yet publicly available.

## Experimental Protocols

Detailed experimental protocols for the characterization of **BMS-986238** have not been fully disclosed. However, based on standard practices for this class of molecules, the following are representative methodologies for key experiments.

### 4.1 PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the ability of a compound to inhibit the interaction between PD-1 and PD-L1.

- Materials:
  - Recombinant human PD-1 protein (e.g., with a His-tag)
  - Recombinant human PD-L1 protein (e.g., with an Fc-tag)
  - HTRF detection reagents (e.g., Europium cryptate-labeled anti-Fc antibody and d2-labeled anti-His-tag antibody)
  - Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

- 384-well low-volume white plates
- Test compound (**BMS-986238**) serially diluted in DMSO
- Procedure:
  - Dispense test compound dilutions and controls into the assay plate.
  - Add a pre-mixed solution of recombinant PD-1 and PD-L1 proteins to each well.
  - Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.
  - Add the HTRF detection reagents to each well.
  - Incubate at room temperature for a further period (e.g., 1-4 hours), protected from light, to allow for the detection antibodies to bind.
  - Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
  - Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
  - Fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.

#### 4.2 Size-Exclusion Chromatography (SEC) for PD-L1 Dimerization

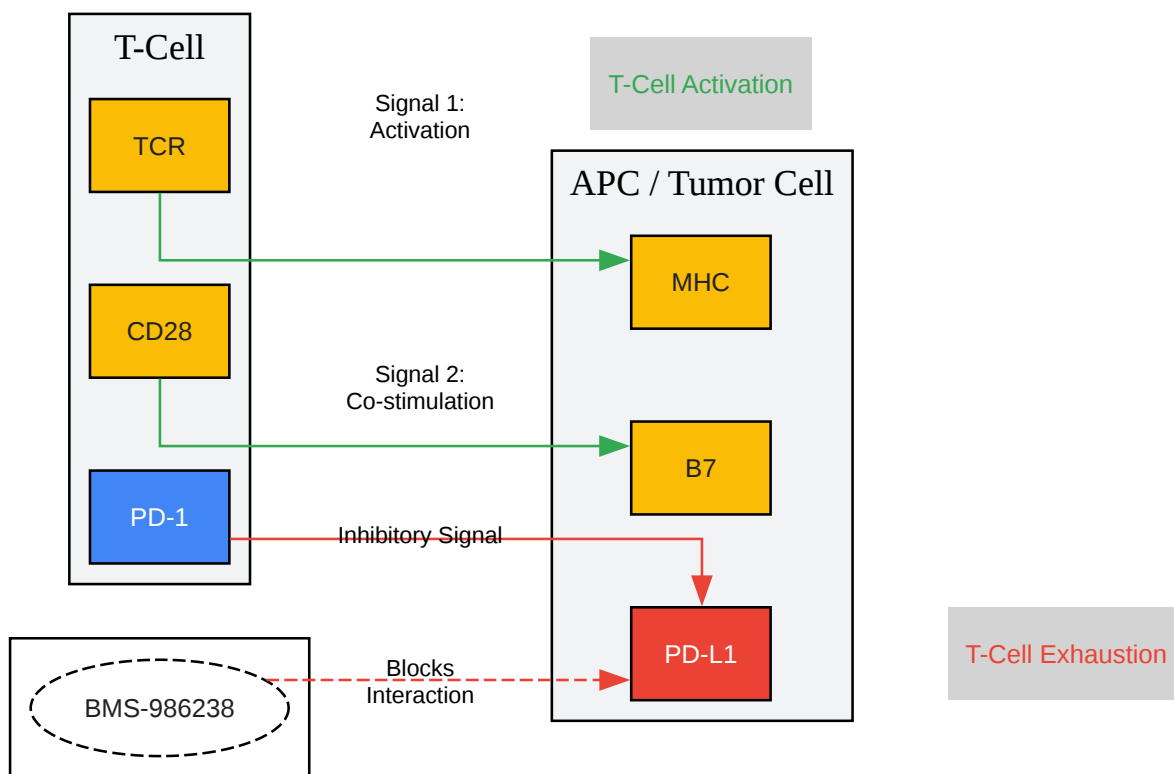
This method is used to assess whether a small molecule inhibitor induces the dimerization of PD-L1, a known mechanism for some PD-L1 inhibitors.

- Materials:
  - Recombinant human PD-L1 protein
  - Test compound (**BMS-986238**)
  - SEC column (e.g., Superdex 200)

- HPLC or FPLC system with a UV detector
- Running buffer (e.g., PBS)
- Molecular weight standards
- Procedure:
  - Equilibrate the SEC column with the running buffer.
  - Prepare samples of PD-L1 protein alone and PD-L1 protein incubated with an excess of the test compound.
  - Inject the PD-L1 alone sample onto the column and record the chromatogram, monitoring the absorbance at 280 nm.
  - Inject the PD-L1 with test compound sample onto the column and record the chromatogram.
  - Analyze the elution profiles. A shift in the retention time to an earlier elution time for the compound-treated sample compared to the protein alone indicates an increase in the apparent molecular weight, consistent with dimerization.
  - Calibrate the column with molecular weight standards to estimate the size of the protein species.

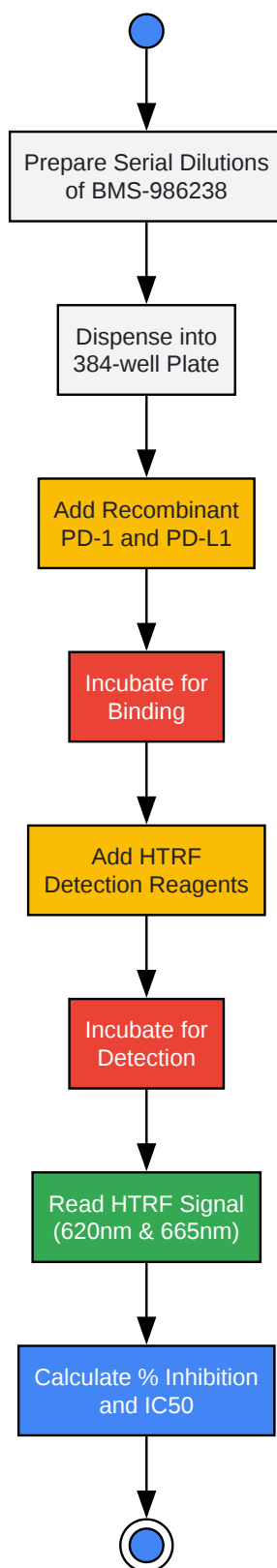
## Mandatory Visualizations

The following diagrams illustrate key aspects of **BMS-986238**'s mechanism of action and development.



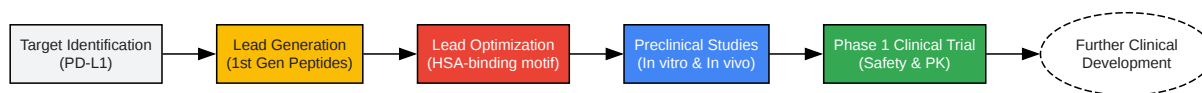
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Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of **BMS-986238**.



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Caption: A representative experimental workflow for an HTRF-based PD-1/PD-L1 binding assay.



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Caption: Logical relationship of the discovery and development process for **BMS-986238**.

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